4-(1H-吡唑-1-基)苯甲酸甲酯

描述

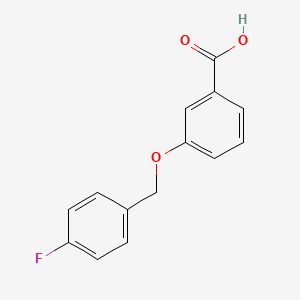

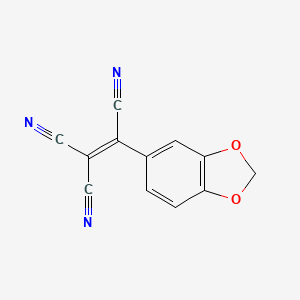

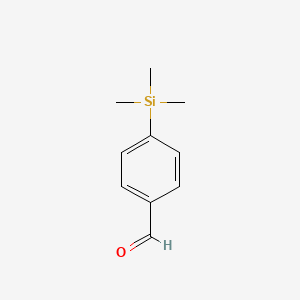

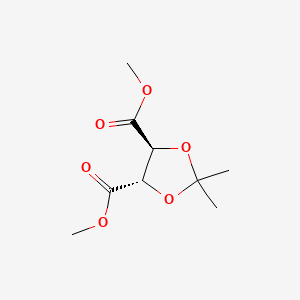

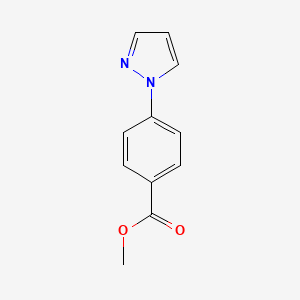

Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, where a pyrazole ring is attached to a benzene ring that carries a methoxy carbonyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. However, the specific synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, which could suggest a potential pathway for the synthesis of related pyrazole derivatives . Another paper describes the synthesis of pyrazole derivatives by condensation reactions, which could be a plausible method for synthesizing Methyl 4-(1H-pyrazol-1-yl)benzoate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide insights into the molecular structure, as demonstrated in the analysis of a sulfonamide pyrazole derivative .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not detail specific reactions for Methyl 4-(1H-pyrazol-1-yl)benzoate, but they do mention reactions involving similar compounds. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds to afford benzoylamino substituted derivatives . This indicates that Methyl 4-(1H-pyrazol-1-yl)benzoate could potentially undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. The papers describe various properties such as antimicrobial activities , vibrational frequencies , and luminescent properties . Theoretical studies, including DFT calculations, can predict properties like dipole moments and hyperpolarizability, which are relevant for understanding the compound's behavior in different environments . Additionally, thermal analysis can provide information on the stability of the compound under different temperature conditions .

科学研究应用

1. 结构和分子研究

4-(1H-吡唑-1-基)苯甲酸甲酯及其衍生物因其独特的结构特性而被广泛研究。其中一项研究重点关注这些分子形成的复杂的氢键片层和链。这些研究揭示了分子相互作用和电子结构的复杂细节,对于理解化合物在各种应用中的行为至关重要 (Portilla et al., 2007)。

2. 超分子结构

通过氢键形成超分子结构是这些化合物的一个重要方面。对分子排列的研究表明了不同的结构形成,从一维链到三维框架。这种理解对于材料科学和纳米技术中的应用至关重要 (Portilla et al., 2007)。

3. 作为抑制剂的生物学评价

4-(1H-吡唑-1-基)苯甲酸甲酯的某些衍生物已被设计和评估其作为抑制剂的潜力,例如 BRAFV600E 抑制剂。这些研究为药物化学领域做出了重大贡献,提供了对新治疗剂开发的见解 (Qin et al., 2014)。

4. 缓蚀研究

已经对包括 4-(1H-吡唑-1-基)苯甲酸甲酯衍生物在内的双吡唑型有机化合物进行了研究,以了解其作为缓蚀剂的潜力。这些研究对于材料科学中的应用至关重要,尤其是在防止材料降解方面 (Wang et al., 2006)。

5. 抗菌和抗真菌活性

还对与 4-(1H-吡唑-1-基)苯甲酸甲酯相关的化合物的抗菌和抗真菌活性进行了研究。这一研究领域对于开发新药和理解这些化合物与生物系统相互作用具有重要意义 (Shah, 2014)。

6. 催化和聚合物研究

4-(1H-吡唑-1-基)苯甲酸甲酯衍生物在催化中的作用,特别是在交叉偶联反应中的作用,是另一个研究领域。这些研究探索了这些化合物在合成化学中的潜力及其在创建复杂分子结构中的应用 (Ocansey et al., 2018)。

作用机制

Target of Action

Methyl 4-(1H-pyrazol-1-yl)benzoate is a pyrazole derivative that has been evaluated as an inhibitor of the BRAFV600E . BRAFV600E is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway .

Mode of Action

The compound interacts with its target, BRAFV600E, inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 4-(1H-pyrazol-1-yl)benzoate is the MAPK/ERK signaling pathway . This pathway is crucial for cell division and differentiation. By inhibiting BRAFV600E, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have been shown to have good absorption, which is necessary for oral administration

Result of Action

The inhibition of BRAFV600E by Methyl 4-(1H-pyrazol-1-yl)benzoate leads to disruption of the MAPK/ERK signaling pathway . This can result in decreased cell proliferation and increased cell death, potentially making this compound useful in the treatment of diseases characterized by overactive MAPK/ERK signaling, such as certain types of cancer .

属性

IUPAC Name |

methyl 4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOPDJQWCXROJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359574 | |

| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1H-pyrazol-1-yl)benzoate | |

CAS RN |

400750-29-0 | |

| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)